molecular formula C10H9F2NO2 B7874088 4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile

4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile

Cat. No.: B7874088
M. Wt: 213.18 g/mol
InChI Key: ZMOIMRKOIRONLZ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile is an organic compound that features a benzonitrile core substituted with a 2,2-difluoroethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile typically involves the introduction of the difluoroethoxy group onto a benzonitrile core. One common method is the reaction of 4-hydroxy-3-methoxybenzonitrile with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-(2,2-Difluoroethoxy)-3-formylbenzonitrile or 4-(2,2-Difluoroethoxy)-3-carboxybenzonitrile.

    Reduction: 4-(2,2-Difluoroethoxy)-3-methoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)benzonitrile: Similar structure but with a trifluoroethoxy group, which may exhibit different chemical reactivity and biological activity.

    4-(2,2-Difluoroethoxy)phenol: Lacks the nitrile group, leading to different chemical properties and applications.

    4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde:

Uniqueness

4-(2,2-Difluoroethoxy)-3-methoxybenzonitrile is unique due to the combination of the difluoroethoxy and methoxy groups on the benzonitrile core. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOIMRKOIRONLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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